REACTION_CXSMILES
|
[CH3:1][C:2]1[C:10]([CH3:11])=[CH:9][CH:8]=[C:7]2[C:3]=1[C:4](=[O:13])C(=O)[NH:6]2.[OH-:14].[Na+].OO>>[NH2:6][C:7]1[C:3]([C:4]([OH:13])=[O:14])=[C:2]([CH3:1])[C:10]([CH3:11])=[CH:9][CH:8]=1 |f:1.2|
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Name
|
|
Quantity
|
43 mL
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Type
|
reactant
|
Smiles
|
OO
|
Name
|
|
Quantity
|
9.8 g
|
Type
|
reactant
|
Smiles
|
CC1=C2C(C(NC2=CC=C1C)=O)=O
|
Name
|
|
Quantity
|
8.1 g
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Type
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reactant
|
Smiles
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[OH-].[Na+]
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Name
|
solution
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Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
|
Control Type
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UNSPECIFIED
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Setpoint
|
85 °C
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Type
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CUSTOM
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Details
|
The obtained solution was stirred at 85° C. for 2 hours
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
cooled to room temperature
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Type
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FILTRATION
|
Details
|
filtered
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Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC=C(C(=C1C(=O)O)C)C
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |